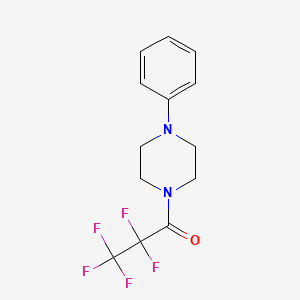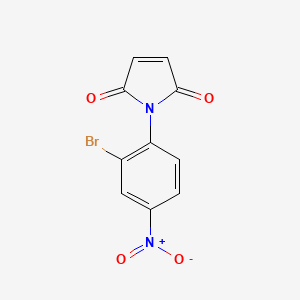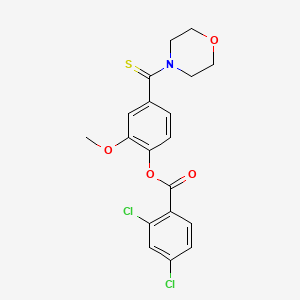
2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate, also known as Morclofone, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate exerts its effects through multiple mechanisms of action. In cancer cells, 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate induces apoptosis by activating the caspase cascade and disrupting the mitochondrial membrane potential. In neurology, 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate acts as an antioxidant and anti-inflammatory agent by reducing the production of reactive oxygen species and pro-inflammatory cytokines. In immunology, 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate inhibits the production of pro-inflammatory cytokines by blocking the activation of the NF-κB signaling pathway.
Biochemical and Physiological Effects:
2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate has been shown to have several biochemical and physiological effects. In cancer cells, 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate inhibits cell proliferation and induces apoptosis. In neurology, 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate reduces oxidative stress and neuroinflammation, leading to neuroprotective effects. In immunology, 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate modulates the immune system by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate has several advantages for lab experiments, including its high purity and stability, as well as its ability to selectively target cancer cells and modulate the immune system. However, 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate also has limitations, including its low solubility in aqueous solutions and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate. In cancer research, further studies are needed to determine the efficacy of 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate in vivo and its potential use in combination with other anticancer agents. In neurology, future studies could investigate the potential use of 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate in the treatment of neurodegenerative diseases. In immunology, further studies are needed to determine the optimal dose and duration of treatment with 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate and its potential use in the treatment of autoimmune diseases.
Conclusion:
2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate is a promising chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis method has been optimized to obtain high yields of 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate with purity greater than 99%. 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate exerts its effects through multiple mechanisms of action and has several biochemical and physiological effects. While 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate has several advantages for lab experiments, it also has limitations. There are several future directions for the study of 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate, including its potential use in cancer research, neurology, and immunology.
Méthodes De Synthèse
2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzoic acid with thionyl chloride, followed by the reaction with 4-morpholinecarbonyl chloride, and finally, the reaction with 2-methoxyphenol. The synthesis method has been optimized to obtain high yields of 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate with purity greater than 99%.
Applications De Recherche Scientifique
2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate has been studied for its potential applications in various fields, including cancer research, neurology, and immunology. In cancer research, 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate has been shown to inhibit the growth of cancer cells by inducing programmed cell death or apoptosis. In neurology, 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate has been studied for its potential neuroprotective effects against oxidative stress and neuroinflammation. In immunology, 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO4S/c1-24-17-10-12(18(27)22-6-8-25-9-7-22)2-5-16(17)26-19(23)14-4-3-13(20)11-15(14)21/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHJPRUPMZVZHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=S)N2CCOCC2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Methoxy-4-(morpholine-4-carbothioyl)phenyl] 2,4-dichlorobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-(3-bromo-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5183133.png)
![2-ethyl-1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5183144.png)
![1-(2-bromobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5183145.png)
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5183150.png)

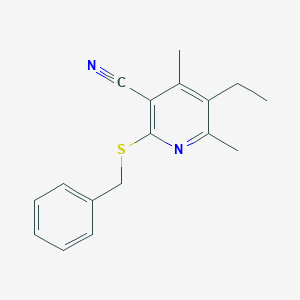
![1-(3,4-difluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5183166.png)
![N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5183172.png)
![2-(ethylthio)ethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5183176.png)
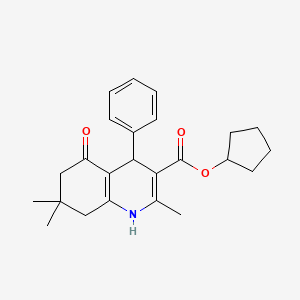
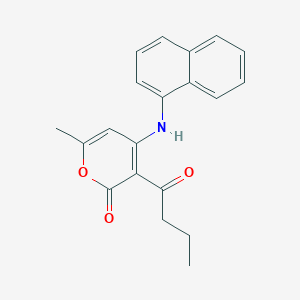
![2'-amino-6-bromo-5-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]chromene]-3'-carbonitrile](/img/structure/B5183215.png)
